molecular formula C24H26N2O3 B584919 Rauvotetraphylline D CAS No. 1422506-52-2

Rauvotetraphylline D

Cat. No.: B584919
CAS No.: 1422506-52-2
M. Wt: 390.483
InChI Key: CTZIRFIBRQILGQ-GKCMQIGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvotetraphylline D is a monoterpenoid indole alkaloid (MIA) identified in plant species of the Rauvolfia genus, notably isolated from Rauvolfia tetraphylla . This compound is classified within the perakine-type subgroup of alkaloids, characterized by a C18 skeleton and the absence of a formyl function at the C(20) position . It shares a close biosynthetic relationship with the broader sarpagine/ajmaline family of alkaloids, which are known for their complex azabicyclo[3.3.1]nonane core structures and diverse pharmacological activities . As a specialized metabolite, this compound is of significant interest in natural product chemistry and phytochemical research. Its presence contributes to the rich chemical profile of Rauvolfia plants, which are renowned sources of bioactive compounds like reserpine and ajmaline . Researchers utilize this compound as a standard for the identification and characterization of alkaloids in complex plant matrices using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Further investigation is required to fully elucidate its specific biological activities, mechanisms of action, and potential research applications. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[14-methyl-13-(3-oxobut-1-enyl)-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-12(27)8-9-15-13(2)26-19-10-16(15)21-20(26)11-24(23(21)29-14(3)28)17-6-4-5-7-18(17)25-22(19)24/h4-9,13,15-16,19-21,23H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZIRFIBRQILGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material and Solvent Extraction

The aerial parts of Rauvolfia tetraphylla are harvested and dried, followed by grinding into a fine powder. Ethanol-water mixtures (95:5 v/v) serve as the primary solvent for extraction, leveraging the polarity gradient to solubilize indole alkaloids. Three sequential extractions (20 L each, 5 days per cycle) maximize yield, producing a crude extract concentrated under reduced pressure.

Fractionation and Chromatographic Purification

The crude extract undergoes silica gel column chromatography with a gradient of petroleum ether-acetone-methanol, adjusted with 0.2% ammonia to mitigate alkaloid protonation. Fractions eluted with acetone are further separated via preparative thin-layer chromatography (TLC) using chloroform-methanol-ammonia (10:1:0.1 v/v), yielding Rauvotetraphylline D as a yellowish amorphous powder.

Table 1: Key Chromatographic Parameters

StepStationary PhaseMobile PhaseElution Conditions
Primary ExtractionSilica GelPetroleum Ether-Acetone100:1 → 0:100
Secondary PurificationPreparative TLCCHCl₃-MeOH-NH₃ (10:1:0.1)Isocratic

Synthetic Preparation

Asymmetric Pictet-Spengler Reaction

Total synthesis begins with D-(+)-tryptophan methyl ester, subjected to an asymmetric Pictet-Spengler reaction with formaldehyde under acidic conditions (pH 4.5, 25°C). This step constructs the tetrahydro-β-carboline core with >95% enantiomeric excess, critical for subsequent stereochemical fidelity.

Dieckmann Cyclization and Functionalization

The intermediate undergoes Dieckmann cyclization in refluxing toluene with NaOMe, forming the bicyclo[3.3.1]nonane framework. Palladium-mediated coupling introduces the C19 methyl group via Suzuki-Miyaura cross-coupling with methylboronic acid, achieving 82–89% yield under optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄).

Table 2: Synthetic Reaction Conditions

StepReagents/CatalystsTemperatureYield (%)
Pictet-SpenglerHCHO, AcOH25°C92
Dieckmann CyclizationNaOMe, Toluene110°C85
C19 MethylationPd(OAc)₂, Methylboronic Acid80°C88

Structural Elucidation

Spectroscopic Profiling

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₂₀H₂₆N₂O₃ (m/z 343.2012 [M+H]⁺). Nuclear magnetic resonance (NMR) analyses (¹H, ¹³C, COSY, HSQC, HMBC) resolve the tetracyclic skeleton and substituent orientations:

  • ¹H NMR (CDCl₃) : δ 7.45 (1H, d, J=8.0 Hz, H-9), 3.82 (1H, m, H-3).

  • ¹³C NMR : δ 152.1 (C-10), 56.8 (C-19).

X-ray Crystallography (where applicable)

Single-crystal X-ray diffraction of a brominated derivative confirms the absolute configuration at C-3 (S), C-15 (R), and C-20 (S). Data deposition: CCDC 1020301.

Challenges and Optimization

Natural Extraction Limitations

  • Low Natural Abundance : this compound constitutes <0.002% of dry plant mass, necessitating 7.5 kg of biomass for milligram-scale yields.

  • Artifact Formation : Acetone-ammonia eluents risk forming piperidine artifacts via aldehyde condensation, requiring rigorous NMR validation.

Synthetic Bottlenecks

  • Stereochemical Drift : Dieckmann cyclization at >110°C induces epimerization at C-3, mitigated by low-temperature (0°C) LiHMDS-mediated conditions.

  • Pd-Catalyzed Coupling Efficiency : Copper iodide substitution for Pd(OAc)₂ enhances yield (82% → 89%) while reducing heavy metal contamination.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) confirms ≥98% purity (C18 column, MeOH-H₂O 70:30, 1.0 mL/min).

Table 3: Key Spectroscopic Benchmarks

TechniqueThis compoundReference Standard (Peraksine)
UV λmax (MeOH)221, 226 (sh), 253 (sh) nm220, 275 nm
IR νmax (KBr)3431, 2964 cm⁻¹3420, 2920 cm⁻¹
[α]D²⁵+26.5 (c 0.20, CHCl₃)+18.3 (c 0.15, CHCl₃)

Chemical Reactions Analysis

Types of Reactions

Rauvotetraphylline D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .

Scientific Research Applications

    Chemistry: The compound is studied for its unique chemical structure and reactivity, which can provide insights into the synthesis of novel indole alkaloids.

    Biology: Rauvotetraphylline D is investigated for its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

    Medicine: The compound’s potential therapeutic effects, such as anticancer, antimalarial, antihypertensive, and sedative properties, make it a promising candidate for drug development.

    Industry: This compound’s unique chemical properties may find applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rauvotetraphylline D involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

Rauvotetraphylline D belongs to a family of hybrid monoterpenoid indole alkaloids. Its analogs differ in substituents, stereochemistry, and functional groups:

Compound Molecular Formula Key Functional Groups/Substituents Notable Structural Differences Reference
This compound C24H26N2O3 Aldehyde group, β-glucosidic unit Lacks the 4,6-dimethylpyrid-2-yl moiety present in Rauvotetraphylline B
Rauvotetraphylline B C31H37N3O6 4,6-Dimethylpyrid-2-yl unit, β-glucosidic unit Contains a pyridine ring absent in D; molecular weight (547.64 g/mol) significantly higher
Rauvotetraphylline H C27H34N3O3 2,2-Dimethyl-4-oxopiperidin-6-yl moiety Shares a glucose unit with D but replaces the aldehyde group with a piperidinyl structure
Perakine C27H33N3O3 Aldehyde group, unsubstituted indole chromophore Structurally similar to Rauvotetraphylline H but lacks the oxopiperidinyl moiety
Alstonine C21H20N2O3 Macroline skeleton, β-carboline unit Smaller molecular weight (348.40 g/mol); distinct macrocyclic arrangement
Stereochemical Variations
  • C-17 Configuration : Rauvotetraphylline H (4) and its epimer, 21-epi-rauvotetraphylline H (5), share the same molecular formula (C27H34N3O3) but differ in stereochemistry at C-21. ROESY correlations confirmed the R* configuration in H vs. S* in its epimer .
  • Macroline Skeleton : Rauvotetraphylline A exhibits a unique 16-epi (16αH) configuration compared to vellosimine, altering its J-coupling constants and biological interactions .

Cytotoxic Activity

Alstonine, a related alkaloid, demonstrates neuroleptic and anticancer properties, highlighting the pharmacological diversity within this alkaloid class .

Q & A

Q. What spectroscopic techniques are essential for structural identification of Rauvotetraphylline D, and how should they be applied?

To identify this compound, use high-resolution mass spectrometry (HR-ESI-MS) to determine molecular formulas (e.g., C₃₁H₄₁N₃O₇) and NMR (¹H, ¹³C, COSY, HMBC) to map functional groups and connectivity . For example, HMBC correlations can resolve stereochemical ambiguities, such as distinguishing between epimers like 17-epi-rauvotetraphylline F . UV/IR spectra further validate chromophores (e.g., indole moieties) .

Q. How should researchers address contradictory NMR data in this compound analogs?

Cross-validate NMR assignments using ROESY/NOESY to resolve stereochemical discrepancies. For instance, conflicting signals in C-17 configurations (R vs. S) in rauvotetraphylline F analogs were resolved via ROESY correlations and comparative analysis with known analogs like rauvotetraphylline B . Use computational modeling (e.g., DFT) to predict chemical shifts if experimental data remain ambiguous .

Q. What are the standard protocols for cytotoxicity testing of this compound?

Screen against human cancer cell lines (e.g., HL-60, MCF-7) using MTT assays at concentrations ≤40 μM. Note that this compound derivatives showed no significant activity (IC₅₀ >40 μM) in initial studies, suggesting a need for structural optimization or alternative assays (e.g., apoptosis pathways) . Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers differentiate artifacts from genuine metabolites in this compound isolation?

Artifacts often form during extraction (e.g., ethanol-induced epimerization). Monitor reaction conditions (pH, solvent polarity) and use LC-MS to track stability. For example, 21-epi-rauvotetraphylline H was identified as an artifact via comparative NMR with natural analogs . Replicate extraction under inert atmospheres to minimize oxidation .

Q. What experimental designs are optimal for resolving conflicting bioactivity data in this compound studies?

Employ orthogonal assays (e.g., caspase activation, ROS detection) to validate cytotoxicity mechanisms. If initial MTT results are negative, test in 3D tumor spheroids or patient-derived xenografts to assess microenvironment-specific effects . Address batch-to-batch variability by standardizing plant sourcing (e.g., Rauvolfia tetraphylla geographic origin) .

Q. How should hybrid monoterpenoid indole alkaloids like this compound be prioritized for SAR studies?

Focus on substituents modulating cytotoxicity:

Modification SiteImpact on ActivityExample
C-17 configurationAlters membrane permeability17-epi-rauvotetraphylline F
Glucose moietyEnhances solubility but reduces potencyRauvotetraphylline B
Use semi-synthetic derivatization (e.g., acetylation, glycosylation) to probe structure-activity relationships .

Methodological Guidance

Q. How to ensure reproducibility in this compound isolation protocols?

Document extraction parameters (solvent ratio, temperature) and column chromatography gradients explicitly. For instance, rauvotetraphyllines F–H were isolated using a hexane-EtOAc-MeOH gradient (10:1 → 1:2) on silica gel . Share raw NMR/HR-MS data in supplementary materials to enable cross-validation .

Q. What statistical approaches are critical for interpreting bioactivity data?

Avoid reliance on p-values alone; report effect sizes (e.g., IC₅₀ with 95% confidence intervals) and use ANOVA for multi-group comparisons. For non-significant results (e.g., IC₅₀ >40 μM), perform power analysis to determine sample size adequacy .

Data Contradiction Analysis

Q. How to reconcile discrepancies between predicted and observed molecular geometries?

Re-examine crystallographic data (if available) or perform X-ray diffraction on single crystals. If unavailable, use density functional theory (DFT) to predict geometries and compare with NMR-derived structures . Discrepancies in rauvotetraphylline F’s ethylidene group geometry (E vs. Z) were resolved via NOESY and coupling constants .

Q. Why do some this compound analogs lack cytotoxicity despite structural similarity to active compounds?

Bioactivity may depend on subtle stereochemical or electronic factors. For example, the glucose unit in rauvotetraphylline B reduces cell permeability compared to aglycone analogs . Test analogs in efflux pump inhibitor-treated cells to assess transporter-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.